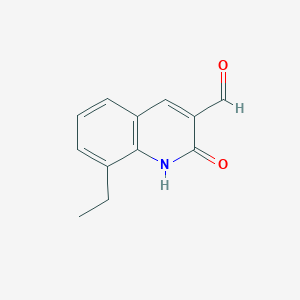
8-Ethyl-2-hydroxyquinoline-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Ethyl-2-hydroxyquinoline-3-carbaldehyde is a derivative of quinoline, a heterocyclic aromatic organic compound This compound is characterized by the presence of an ethyl group at the 8th position, a hydroxyl group at the 2nd position, and an aldehyde group at the 3rd position of the quinoline ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethyl-2-hydroxyquinoline-3-carbaldehyde typically involves the functionalization of the quinoline ring. One common method is the oxidation of 2-methylquinolin-8-ol using selenium dioxide . This reaction introduces the aldehyde group at the 3rd position. The ethyl group can be introduced through alkylation reactions using appropriate alkylating agents.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
化学反応の分析
Types of Reactions: 8-Ethyl-2-hydroxyquinoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 8-Ethyl-2-hydroxyquinoline-3-carboxylic acid.
Reduction: 8-Ethyl-2-hydroxyquinoline-3-methanol.
Substitution: 8-Ethyl-2-alkoxyquinoline-3-carbaldehyde.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules and coordination compounds.
Biology: Its derivatives have shown antimicrobial, anticancer, and antifungal activities.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The biological activity of 8-Ethyl-2-hydroxyquinoline-3-carbaldehyde is primarily due to its ability to chelate metal ions. The hydroxyl and aldehyde groups can coordinate with metal ions, forming stable complexes. These complexes can inhibit the activity of metalloenzymes, disrupt metal homeostasis in cells, and induce oxidative stress, leading to antimicrobial and anticancer effects .
類似化合物との比較
8-Hydroxyquinoline: Lacks the ethyl and aldehyde groups but shares the hydroxyl group at the 8th position.
8-Mercaptoquinoline: Contains a thiol group instead of a hydroxyl group at the 8th position.
8-Hydroxy-2-quinolinecarboxaldehyde: Similar structure but with a carboxaldehyde group at the 2nd position instead of the 3rd.
Uniqueness: 8-Ethyl-2-hydroxyquinoline-3-carbaldehyde is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethyl group at the 8th position enhances its lipophilicity, potentially improving its ability to penetrate biological membranes.
特性
CAS番号 |
436088-08-3 |
|---|---|
分子式 |
C12H11NO2 |
分子量 |
201.22 g/mol |
IUPAC名 |
8-ethyl-2-oxo-1H-quinoline-3-carbaldehyde |
InChI |
InChI=1S/C12H11NO2/c1-2-8-4-3-5-9-6-10(7-14)12(15)13-11(8)9/h3-7H,2H2,1H3,(H,13,15) |
InChIキー |
VDAPONMWAQCCMZ-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=CC2=C1NC(=O)C(=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


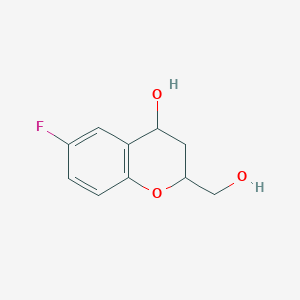
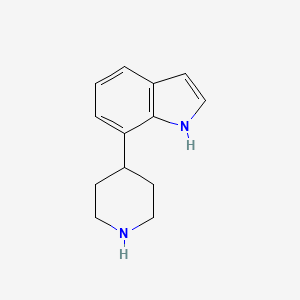

![Ethyl 2-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B11901428.png)
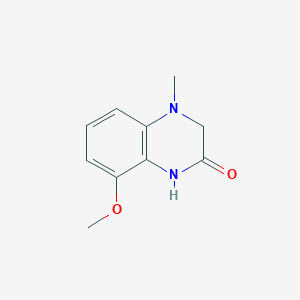
![4-Oxa-1,2-diazaspiro[4.5]dec-1-ene, 3,3-dimethoxy-](/img/structure/B11901439.png)

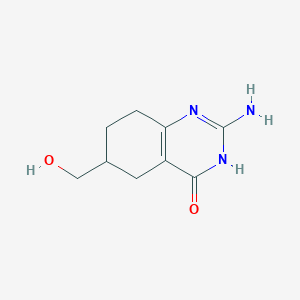
![7-Ethoxy-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11901459.png)

![2-Amino-8-chloropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11901475.png)
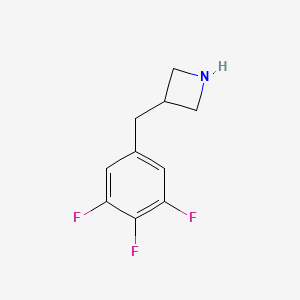
![2-Chloro-N-methylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B11901504.png)

